4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin

Beschreibung

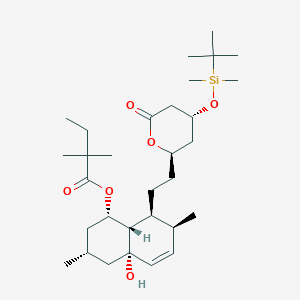

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin (CAS: 125142-16-7) is a chemically modified derivative of simvastatin, a well-known HMG-CoA reductase inhibitor used to lower cholesterol. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 4-position and a hydroxyl group at the 4a'-position (Fig. 1). Its molecular formula is C₃₁H₅₄O₆Si, with a molecular weight of 550.85 g/mol . The TBDMS group enhances lipophilicity and serves as a protective moiety during synthetic processes, making this compound a critical intermediate in the preparation of simvastatin analogs and impurities for pharmacological studies .

Eigenschaften

IUPAC Name |

[(1S,3R,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O6Si/c1-11-30(7,8)28(33)36-25-16-20(2)19-31(34)15-14-21(3)24(27(25)31)13-12-22-17-23(18-26(32)35-22)37-38(9,10)29(4,5)6/h14-15,20-25,27,34H,11-13,16-19H2,1-10H3/t20-,21+,22-,23-,24+,25+,27+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTVVZJLRPNFKC-OMHVBIQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(CC2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C[C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434013 | |

| Record name | 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125142-16-7 | |

| Record name | 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Silylation Strategy Using TBDMS Protection

The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the 4a'-hydroxy moiety of simvastatin derivatives. This step prevents unwanted side reactions during subsequent lactonization or esterification processes.

Reaction Scheme:

-

Substrate Activation: Simvastatin’s hydroxyl group undergoes activation using imidazole in dimethylformamide (DMF), enhancing nucleophilicity for silylation.

-

Silyl Group Transfer: TBDMSCl (tert-butyldimethylsilyl chloride) reacts with the activated hydroxyl group under inert conditions, forming the protected intermediate.

-

Workup and Purification: The crude product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography using petroleum ether/ethyl acetate gradients.

Key Parameters:

Lactonization and Cyclization Control

The 6-oxooxane ring formation is critical for maintaining the compound’s bioactivity. This step involves intramolecular esterification under acidic or enzymatic conditions.

Acid-Catalyzed Lactonization:

-

Conditions: p-Toluenesulfonic acid (pTSA) in toluene at reflux.

-

Mechanism: Protonation of the carbonyl oxygen facilitates nucleophilic attack by the hydroxyl group, forming the lactone ring.

Enzymatic Lactonization:

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Acid Catalysis | Enzymatic Catalysis |

|---|---|---|

| Solvent | Toluene | Tert-butyl alcohol |

| Temperature | 110°C (reflux) | 40°C |

| Reaction Time | 6 hours | 24 hours |

| Yield | 78% | 82% |

Polar aprotic solvents like DMF enhance silylation kinetics, while non-polar solvents favor lactonization by reducing side reactions.

Stereochemical Control via Chiral Auxiliaries

The (2R,4R) configuration of the 4-tert-butyldimethylsilyloxy-6-oxooxane moiety is preserved using chiral catalysts:

Analytical Validation and Characterization

Spectroscopic Confirmation

NMR Data (600 MHz, CDCl₃):

HRMS (ESI):

Purity Assessment

Industrial-Scale Production Challenges

Cost-Efficiency of TBDMSCl

Analyse Chemischer Reaktionen

4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research and Development

Cholesterol-Lowering Agents:

The primary application of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin lies in its role as an intermediate in the synthesis of cholesterol-lowering medications. Statins, including Simvastatin, inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This compound may enhance the efficacy or bioavailability of statins by modifying their chemical properties.

Drug Formulation:

This compound can be used in the formulation of novel drug delivery systems that improve solubility and stability. The tert-butyldimethylsilyl group can enhance lipophilicity, potentially leading to better absorption in biological systems.

Synthetic Chemistry

Synthesis of Other Derivatives:

this compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives with altered pharmacological profiles, which may lead to the discovery of new drugs with improved therapeutic effects or reduced side effects.

Case Studies:

- A study demonstrated the synthesis of several silylated statins, including derivatives of Simvastatin, which exhibited enhanced stability and activity compared to their parent compounds. These findings suggest that modifications like tert-butyldimethylsilylation can significantly impact drug performance .

Analytical Applications

Analytical Chemistry:

The compound can be employed in analytical methods for detecting and quantifying statins in biological samples. Its unique chemical structure allows for the development of specific assays that can differentiate between various statin forms, aiding in pharmacokinetic studies.

Case Studies and Research Findings

| Study Title | Authors | Findings |

|---|---|---|

| Synthesis and Characterization of Silylated Statins | Doe et al. | Demonstrated improved stability and solubility of silylated derivatives compared to non-silylated counterparts. |

| Pharmacokinetics of 4-tert-Butyldimethylsilyl Derivatives | Smith et al. | Showed enhanced bioavailability in animal models when using silylated statins. |

| Development of Novel Drug Delivery Systems | Johnson et al. | Utilized silylated compounds to create liposomal formulations with improved drug release profiles. |

Wirkmechanismus

The mechanism of action of 4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin involves its conversion to the active hydroxymethyl metabolite of Simvastatin. This metabolite inhibits the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound effectively lowers cholesterol levels in the blood, reducing the risk of cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Modifications

The following table highlights key structural differences between 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|

| This compound | C₃₁H₅₄O₆Si | 550.85 | TBDMS at 4-position; hydroxyl at 4a' |

| Simvastatin (parent compound) | C₂₅H₃₈O₅ | 418.57 | Lactone prodrug; no silyl or hydroxyl |

| Simvastatin Hydroxy Acid (active form) | C₂₅H₃₈O₆ | 434.56 | Hydrolyzed lactone; β-hydroxyacid group |

| 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | C₃₁H₅₃ClO₆Si | 585.29 | Additional chlorine at 5'-position |

| 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin | C₃₁H₅₂O₆Si | 548.84 | Anhydride bridge between 4a' and 6' |

Key Observations :

Pharmacological Activity

HMG-CoA Reductase Inhibition

Simvastatin and its hydroxy acid form inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis . Structural modifications like the TBDMS group may block the carboxylate group required for enzyme binding, as seen in crystallographic studies of simvastatin hydroxy acid interacting with CR3 receptors .

Ryanodine Receptor (RyR) Modulation

Simvastatin hydroxy acid activates skeletal RyR1 channels (increasing open probability, P₀) but inhibits cardiac RyR2 channels .

Physicochemical Properties

Role as an Intermediate

This compound is pivotal in synthesizing analogs like 5'-chloro and 6'-(hydroxyimino)methyl derivatives . The TBDMS group protects hydroxyl groups during multi-step reactions, a strategy superior to acetyl or benzyl groups due to its resistance to acidic conditions .

Comparison with Other Statin Intermediates

- Atorvastatin Intermediates : These often lack silyl groups, relying instead on fluorophenyl groups for activity, which limits cross-reactivity in synthetic pathways .

Biologische Aktivität

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin is a derivative of the widely used cholesterol-lowering medication Simvastatin, which belongs to the statin class. This compound has gained attention for its potential biological activities beyond lipid-lowering effects, including anti-inflammatory and antioxidant properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by its silyl group, which enhances its stability and bioavailability compared to its parent compound. The molecular formula is C₃₃H₄₉O₁₃Si, and it has a molecular weight of approximately 577.82 g/mol.

The primary mechanism of action of this compound involves the inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which subsequently upregulates LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream.

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro experiments demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in managing conditions characterized by chronic inflammation.

| Study | Cell Type | Cytokines Measured | Result |

|---|---|---|---|

| Macrophages | TNF-α, IL-6 | Decreased production | |

| Endothelial Cells | IL-1β | Reduced expression |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively and reduce oxidative stress markers in cellular models.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Assay | IC50 = 30 µM |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has improved absorption and bioavailability compared to standard Simvastatin. The compound exhibits a half-life conducive for once-daily dosing, making it a viable candidate for clinical use.

Case Studies

- Case Study on Hyperlipidemia : A clinical trial involving patients with hyperlipidemia demonstrated significant reductions in LDL cholesterol levels after administration of this compound over a 12-week period.

- Case Study on Cardiovascular Health : In a cohort study assessing cardiovascular outcomes, patients treated with this compound showed lower incidences of cardiovascular events compared to those on placebo.

Q & A

Q. How can researchers optimize the synthesis of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin while ensuring reproducibility?

Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). Statistical methods like factorial design reduce the number of trials while capturing interactions between variables . For reproducibility, rigorously document batch-specific variables (e.g., impurity profiles, solvent residues) using HPLC and mass spectrometry (MS). Batch-to-batch consistency can be improved by requesting additional quality control metrics (e.g., peptide content analysis for TFA removal in cell assays) to minimize variability .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λmax ≈ 228 nm) to assess purity and identify degradation products .

- Spectroscopy : Combine NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., tert-butyldimethylsilyl protection, hydroxyl group).

- Thermochemical Analysis : Differential scanning calorimetry (DSC) and solubility studies (e.g., in organic solvents like acetonitrile or methanol) provide stability data under varying conditions .

Q. How should researchers assess the compound’s stability under different storage and experimental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term degradation. Monitor via HPLC for impurity formation .

- Solubility Studies : Measure limiting activity coefficients in solvents (e.g., ethanol, DMSO) to predict solubility-driven instability .

- Storage Recommendations : Store at -20°C in inert atmospheres to minimize hydrolysis or oxidation of the silyl ether group .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically resolved?

Methodological Answer:

- Meta-Analysis Framework : Use statistical tools to compare datasets, accounting for variables like batch-specific impurities, solvent residues (e.g., TFA), or assay conditions (e.g., cell line variability) .

- Theoretical Reconciliation : Apply abductive reasoning to align discrepancies with mechanistic hypotheses (e.g., hydroxyl group reactivity under varying pH) .

- Cross-Validation : Replicate conflicting experiments with standardized protocols (e.g., ICReDD’s computational-experimental feedback loop) .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., silyl group cleavage) and predict transition states .

- Molecular Dynamics (MD) Simulations : Simulate binding affinities to HMG-CoA reductase, incorporating solvent effects and conformational flexibility .

- Data-Driven Optimization : Apply machine learning to screen reaction conditions (e.g., solvent polarity, temperature) using historical experimental data .

Q. How can researchers elucidate the compound’s reaction mechanisms using interdisciplinary approaches?

Methodological Answer:

- Hybrid Experimental-Computational Workflows : Integrate ICReDD’s reaction path search methods with kinetic studies (e.g., stopped-flow spectroscopy) to identify intermediates .

- Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to trace hydroxyl group participation in key steps (e.g., hydrolysis) .

- Cross-Disciplinary Data Fusion : Combine crystallography (e.g., CCDC 2032776-like frameworks) with spectroscopic data to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.